molecular formula C9H5Cl2NOS B15234753 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one

5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one

Cat. No.: B15234753
M. Wt: 246.11 g/mol
InChI Key: NSHFBMJAFSKJIJ-UHFFFAOYSA-N
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Description

5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one typically involves the reaction of 3-chlorophenyl isothiocyanate with chlorine in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent in pharmaceutical formulations.

    Industry: It is used as a preservative in various products, including paints, adhesives, and personal care products.

Mechanism of Action

The antimicrobial activity of 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it may inhibit essential enzymes within the microbial cells, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-isothiazolin-3-one
  • 1,2-benzisothiazolin-3-one
  • 4,5-dichloro-2-octyl-4-isothiazolin-3-one

Uniqueness

Compared to similar compounds, 5-chloro-2-(3-chlorophenyl)isothiazol-3(2H)-one stands out due to its dual chlorine substitution, which enhances its antimicrobial properties. This makes it particularly effective in applications where strong antimicrobial activity is required.

Properties

Molecular Formula

C9H5Cl2NOS

Molecular Weight

246.11 g/mol

IUPAC Name

5-chloro-2-(3-chlorophenyl)-1,2-thiazol-3-one

InChI

InChI=1S/C9H5Cl2NOS/c10-6-2-1-3-7(4-6)12-9(13)5-8(11)14-12/h1-5H

InChI Key

NSHFBMJAFSKJIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(S2)Cl

Origin of Product

United States

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